molecular formula C6H8F5NO2 B6182891 3-(difluoromethyl)azetidine, trifluoroacetic acid CAS No. 2613385-17-2

3-(difluoromethyl)azetidine, trifluoroacetic acid

Cat. No.: B6182891
CAS No.: 2613385-17-2
M. Wt: 221.13 g/mol
InChI Key: ZGMPWJLMRVYMPN-UHFFFAOYSA-N
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Description

3-(difluoromethyl)azetidine, trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The compound consists of a 3-(difluoromethyl)azetidine moiety combined with trifluoroacetic acid, making it a valuable entity in synthetic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)azetidine, trifluoroacetic acid typically involves the reaction of azetidine with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethyl sulfonium salts as difluoromethylating agents. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through standard techniques like column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the difluoromethylation process .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)azetidine, trifluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

3-(difluoromethyl)azetidine, trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)azetidine, trifluoroacetic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and hydrophobic interactions with target molecules, influencing their biological activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(fluoromethyl)azetidine, trifluoroacetic acid
  • 3-(trifluoromethyl)azetidine, trifluoroacetic acid
  • 3-(chloromethyl)azetidine, trifluoroacetic acid

Uniqueness

3-(difluoromethyl)azetidine, trifluoroacetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of chemical transformations and applications .

Properties

CAS No.

2613385-17-2

Molecular Formula

C6H8F5NO2

Molecular Weight

221.13 g/mol

IUPAC Name

3-(difluoromethyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H7F2N.C2HF3O2/c5-4(6)3-1-7-2-3;3-2(4,5)1(6)7/h3-4,7H,1-2H2;(H,6,7)

InChI Key

ZGMPWJLMRVYMPN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(F)F.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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